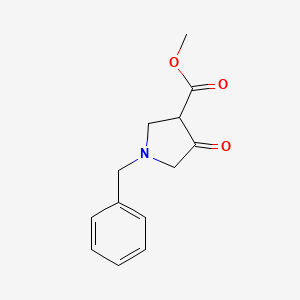

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate” is a chemical compound . Its IUPAC name is methyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate” is represented by the formula C13H15NO3 . In the related compound, the five-membered pyrrolidine ring is in a twist conformation and its mean plane makes an angle of 89.2 (3)° with the phenyl ring .Physical And Chemical Properties Analysis

“Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate” has a molecular weight of 233.26 . It’s stored in an inert atmosphere, under -20°C . The predicted boiling point is 344.0±42.0 °C, and the predicted pKa is 10.86±0.20 .Applications De Recherche Scientifique

- Application : The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases .

- Method of Application : The synthetic strategies used for these compounds can be divided into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .

- Results : The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

- Application : Some derivatives of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate have been studied for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurological disorders .

- Method of Application : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : One of the synthesized compounds showed high AChE inhibitory activity with an IC50 value of 1.11 ± 0.09 μM .

Scientific Field: Medicinal Chemistry

Scientific Field: Neurology

- Application : The pyrrolidine ring, which is a part of the compound, is widely used in drug discovery. It serves as a versatile scaffold for creating novel biologically active compounds .

- Method of Application : The development of these drugs relies on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules helps in modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

- Application : Some derivatives of the compound have been studied for their inhibitory activity on COX-2, an enzyme involved in inflammation .

- Method of Application : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : The most potent compound showed high COX-2 inhibitory activity with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed the compound as selective for COX-2 .

Scientific Field: Drug Discovery

Scientific Field: Anti-Inflammatory Drugs

- Application : The compound can be used as a building block in organic synthesis . Its structure allows it to be easily modified, making it a versatile tool for creating a wide range of complex molecules .

- Method of Application : The compound can be reacted with various reagents under different conditions to form new bonds and create new molecules .

- Results : The specific results depend on the reaction conditions and the reagents used. However, the compound’s structure allows for a wide range of possible reactions .

- Application : Some pyrrolidine derivatives, which include “Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate”, have been used in the development of new materials .

- Method of Application : These compounds can be incorporated into polymers or other materials to modify their properties .

- Results : The incorporation of these compounds into materials can lead to improved properties such as increased strength, enhanced thermal stability, or improved resistance to degradation .

Scientific Field: Organic Synthesis

Scientific Field: Material Science

Safety And Hazards

Propriétés

IUPAC Name |

methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRTVWYTAPOXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569801 |

Source

|

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

CAS RN |

329956-53-8 |

Source

|

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)